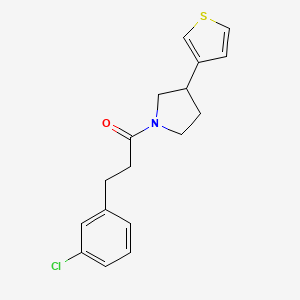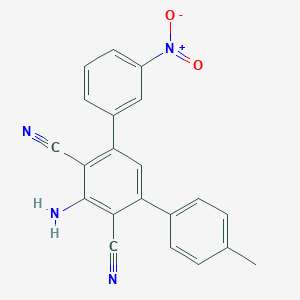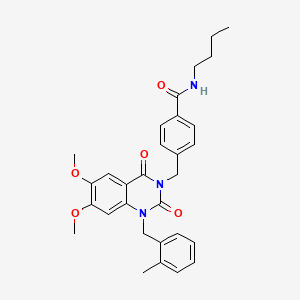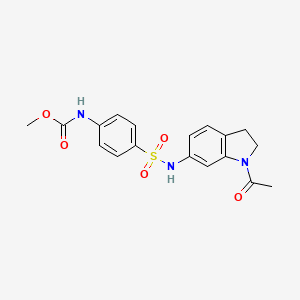
3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one, also known as 3'-chloro-α-PVP or 3-Cl-PVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a psychoactive substance that has become increasingly popular in the research community due to its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Structural Analysis
Studies on related compounds have highlighted the importance of spectroscopic techniques in identifying and characterizing chemical structures. For example, the identification and derivatization of selected cathinones, including compounds with structural similarities to 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one, have been extensively examined through GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction methods. These techniques provide crucial insights into the molecular structure, including diagnostic signals from methyl, N-methyl, and carbonyl groups (Nycz, Paździorek, Małecki, & Szala, 2016).
Crystal Structure Elucidation
The crystal structure of molecules closely related to 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one has been determined, providing insights into their geometric and electronic properties. For instance, crystal structure analyses of compounds with chlorophenyl and thiophene rings have revealed their planarity and the conformations of the pyrrolidine rings, which are crucial for understanding their chemical behavior and potential reactivity (Ray, Roy, Chinnakali, Razak, & Fun, 1997; Sivakumar, Fun, Ray, Roy, & Nigam, 1995).
Electrophile and Nucleophile Synthesis Applications
The synthesis of compounds using alpha-nitro ketone intermediates, which include structures related to 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one, demonstrates the versatility of these molecules as both electrophiles and nucleophiles. This adaptability facilitates the creation of a diverse range of compounds, including 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, which serve as probes for Drosophila nicotinic receptor interactions (Zhang, Tomizawa, & Casida, 2004).
Molecular Docking and Antimicrobial Activity
The conjugated experimental and theoretical vibrational study of molecules structurally related to 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one highlights their potential in antimicrobial applications. DFT analysis, molecular docking, and the assessment of antimicrobial activity have provided a foundation for understanding the interaction mechanisms and the stability of these compounds, underscoring their potential in pharmaceutical applications (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Electrochemical and Polymer Applications
Research on thiophene derivatives, including those related to 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one, has explored their electrochemical polymerization and the resulting polymer's properties. These studies contribute to the development of materials with specific electronic, optical, and mechanical properties, suitable for a variety of applications from electronics to materials science (Visy, Lukkari, & Kankare, 1994).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-16-3-1-2-13(10-16)4-5-17(20)19-8-6-14(11-19)15-7-9-21-12-15/h1-3,7,9-10,12,14H,4-6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMTVGNNOMEMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2993984.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2993985.png)
![2-[4-(2-phenoxyethoxy)phenyl]acetic Acid](/img/structure/B2993986.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-N-({[(4-nitrobenzyl)oxy]amino}methylene)-1-hydrazinecarboxamide](/img/structure/B2993987.png)

![methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2993994.png)

![3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993997.png)
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2993998.png)
![2-Amino-N-(4-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2993999.png)
![N-[(1S,3R)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2994001.png)
![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2994002.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2994004.png)